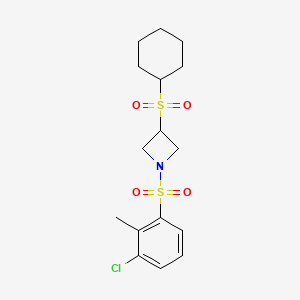

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine

Description

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is a sulfonamide-substituted azetidine derivative characterized by two distinct sulfonyl groups: a 3-chloro-2-methylphenylsulfonyl moiety and a cyclohexylsulfonyl group. This compound is of interest in medicinal chemistry and materials science due to the sulfonamide group’s versatility in drug design (e.g., enzyme inhibition, receptor binding) and its role in crystal engineering via directional interactions .

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)sulfonyl-3-cyclohexylsulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO4S2/c1-12-15(17)8-5-9-16(12)24(21,22)18-10-14(11-18)23(19,20)13-6-3-2-4-7-13/h5,8-9,13-14H,2-4,6-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBXZEZVCNPPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Approaches to Azetidine Synthesis

Before detailing specific routes to our target compound, it's important to review established methodologies for azetidine synthesis that can be adapted to incorporate the required sulfonyl substituents.

Ring Expansion of Donor-Acceptor Cyclopropanes

A particularly effective modern approach involves the Lewis acid-mediated ring expansion of donor-acceptor cyclopropanes (DACs) to substituted azetidines. This method operates under mild, transition-metal-free conditions and showcases excellent chemoselectivity with broad functional group tolerance.

The typical reaction conditions include:

| Parameter | Condition |

|---|---|

| Catalyst | MgI₂ (50 mol%) |

| Additives | Tetrabutylammonium iodide (TBAI, 1 equiv.) |

| Solvent | α,α,α-Trifluorotoluene (0.1-0.6 M) |

| Temperature | Room temperature to 40°C |

| Time | 24-48 hours |

| Yields | 41-90% |

Proposed Synthetic Routes for 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine

Based on the methods discussed above, we can propose several feasible synthetic routes to the target compound.

Route A: Bistriflate Approach

This approach adapts the bistriflate method to incorporate the required sulfonyl groups.

Step 1: Synthesis of 3-(Cyclohexylsulfonyl)-1,3-propanediol

Reagents:

- 1,3-Propanediol

- Cyclohexylsulfonyl chloride

- n-Butyllithium

- Tetrahydrofuran (anhydrous)

Procedure:

- Cool a solution of 1,3-propanediol (1.0 equiv.) in anhydrous THF to -78°C under nitrogen atmosphere

- Add n-butyllithium (1.1 equiv.) dropwise and stir for 30 minutes

- Add cyclohexylsulfonyl chloride (1.1 equiv.) dropwise and allow the mixture to warm to room temperature

- Stir overnight, then quench with saturated ammonium chloride solution

- Extract with ethyl acetate, dry over sodium sulfate, filter, and concentrate

- Purify by column chromatography (ethyl acetate/hexanes)

Step 2: Conversion to Bistriflate

Reagents:

- 3-(Cyclohexylsulfonyl)-1,3-propanediol (from previous step)

- Triflic anhydride

- N,N-Diisopropylethylamine (DIPEA)

- Acetonitrile (anhydrous)

Procedure:

- Dissolve the diol (1.0 equiv.) in anhydrous acetonitrile and cool to -20°C

- Add DIPEA (2.5 equiv.) dropwise

- Add triflic anhydride (2.2 equiv.) dropwise while maintaining temperature below -10°C

- Stir for 2 hours at -20°C

- Use the crude bistriflate directly in the next step due to potential instability

Step 3: Ring Closure with 3-Chloro-2-methylphenylsulfonamide

Reagents:

- Crude bistriflate (from previous step)

- 3-Chloro-2-methylphenylsulfonamide

- N,N-Diisopropylethylamine (DIPEA)

- Acetonitrile (anhydrous)

Procedure:

- Add 3-chloro-2-methylphenylsulfonamide (1.0 equiv.) to the crude bistriflate solution

- Add additional DIPEA (2.0 equiv.)

- Heat the mixture to 70°C for 12-16 hours

- Cool to room temperature, concentrate under reduced pressure

- Purify by column chromatography (ethyl acetate/hexanes) to yield this compound

This approach is based on established methodologies for preparing 1,3-disubstituted azetidines, as described in the literature. The key advantage is the direct formation of the required substitution pattern in a relatively concise sequence.

Route B: Donor-Acceptor Cyclopropane Ring Expansion

This approach leverages the recent advances in magnesium-mediated ring expansion of donor-acceptor cyclopropanes to azetidines.

Step 1: Synthesis of Cyclohexylsulfonyl-Substituted Donor-Acceptor Cyclopropane

Reagents:

- Dimethyl 2-(cyclohexylsulfonyl)malonate

- Vinyl acetate or suitable vinyl donor

- Rhodium(II) acetate catalyst

- Dichloromethane (anhydrous)

Procedure:

- Generate a diazo compound from dimethyl 2-(cyclohexylsulfonyl)malonate using p-acetamidobenzenesulfonyl azide (p-ABSA) and potassium carbonate in acetonitrile

- Dissolve the diazo compound (1.0 equiv.) in anhydrous dichloromethane

- Add rhodium(II) acetate catalyst (1-2 mol%)

- Add vinyl acetate or other suitable donor (1.5 equiv.)

- Stir at room temperature for 12-24 hours

- Concentrate and purify by column chromatography to obtain the cyclohexylsulfonyl-substituted donor-acceptor cyclopropane

Step 2: Ring Expansion to Azetidine

Reagents:

- Cyclohexylsulfonyl-substituted DAC (from previous step)

- 3-Chloro-2-methylphenyl iminoiodinane (prepared from 3-chloro-2-methylaniline and PhI(OAc)₂)

- Magnesium iodide (MgI₂)

- Tetrabutylammonium iodide (TBAI)

- α,α,α-Trifluorotoluene

Procedure:

- Combine the DAC (1.0 equiv.), iminoiodinane (2.0 equiv.), MgI₂ (50 mol%), and TBAI (1.0 equiv.) in α,α,α-trifluorotoluene (0.1 M)

- Stir at room temperature for 24-48 hours

- Filter through a pad of Celite, concentrate, and purify by column chromatography

Step 3: N-Oxidation and Sulfonylation

Reagents:

- Azetidine intermediate (from previous step)

- m-Chloroperbenzoic acid (m-CPBA) or alternative oxidizing agent

- 3-Chloro-2-methylbenzenesulfonyl chloride

- Triethylamine or pyridine

- Dichloromethane (anhydrous)

Procedure:

- Convert the N-(3-chloro-2-methylphenyl)azetidine to the corresponding N-oxide using m-CPBA in dichloromethane

- Treat with 3-chloro-2-methylbenzenesulfonyl chloride in the presence of base

- Purify by column chromatography to obtain the target compound

This route exploits recent advances in azetidine synthesis through ring expansion chemistry. The key advantage is the mild conditions and functional group tolerance, although it requires more steps than Route A.

Alternative Approach: Photocatalytic Method

A more contemporary approach utilizes visible light photocatalysis to construct the azetidine ring system.

[2+2] Cycloaddition Approach

Reagents:

- Cyclohexylsulfonyl-substituted alkene

- 3-Chloro-2-methylphenylsulfonyl oxime

- Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)

- Dichloromethane (anhydrous)

- Blue LED light source

Procedure:

- Prepare the cyclohexylsulfonyl-substituted alkene and 3-chloro-2-methylphenylsulfonyl oxime precursors

- Combine the alkene (1.0 equiv.), oxime (1.2 equiv.), and photocatalyst (1 mol%) in anhydrous dichloromethane

- Degas the solution by freeze-pump-thaw or nitrogen bubbling

- Irradiate with blue LEDs at room temperature for 12-24 hours under nitrogen atmosphere

- Concentrate and purify by column chromatography to obtain the azetidine product

- If necessary, perform additional functionalization steps to install the required sulfonyl groups

This photocatalytic approach offers several advantages, including mild reaction conditions, high functional group tolerance, and potential for high yields. However, it may require careful optimization and specialized equipment.

Characterization and Analysis of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Signals:

- Azetidine ring protons (H-2 and H-4): δ 4.2-4.6 ppm (multiplets)

- Azetidine H-3: δ 4.0-4.2 ppm (multiplet)

- Methyl protons: δ 2.3-2.5 ppm (singlet, 3H)

- Cyclohexyl protons: δ 1.2-2.2 ppm (complex multiplets, 11H)

- Aromatic protons: δ 7.3-7.8 ppm (complex pattern, 3H)

Predicted ¹³C NMR Signals:

- Methyl carbon: δ 15-18 ppm

- Cyclohexyl carbons: δ 24-30 ppm

- Azetidine C-2 and C-4: δ 50-55 ppm

- Azetidine C-3: δ 60-65 ppm

- Aromatic carbons: δ 125-140 ppm

Mass Spectrometry

Expected Mass Spectral Data:

- Molecular ion: m/z 391.9 [M]⁺

- Fragment ions would likely include:

- Loss of cyclohexylsulfonyl group (m/z ~133)

- Loss of (3-chloro-2-methylphenyl)sulfonyl group (m/z ~189)

- Azetidine ring fragments

Infrared Spectroscopy

Expected IR Absorption Bands:

- S=O stretching: 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹

- C-N stretching: 1200-1350 cm⁻¹

- Aromatic C=C stretching: 1450-1600 cm⁻¹

- C-H stretching (aliphatic): 2850-2950 cm⁻¹

- C-H stretching (aromatic): 3000-3100 cm⁻¹

Chromatographic Analysis

High-performance liquid chromatography (HPLC) provides a valuable method for assessing purity and monitoring reaction progress. Recommended conditions include:

- Column: C18 reverse phase

- Mobile phase: Acetonitrile/water gradient (e.g., 40-95% acetonitrile over 15 minutes)

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm and 210 nm

- Column temperature: 30°C

Purity Assessment Methods

| Method | Description | Acceptance Criteria |

|---|---|---|

| HPLC | Area percent purity | >98% |

| Elemental Analysis | C, H, N, S content | Within ±0.4% of theoretical values |

| Melting Point | Thermal analysis | Sharp melting point with narrow range |

| TLC | Single spot on multiple solvent systems | Rf consistent with structure |

Synthetic Challenges and Optimization Strategies

The synthesis of this compound presents several challenges that require careful consideration.

Regioselectivity Challenges

The selective introduction of two different sulfonyl groups at specific positions (N-1 and C-3) requires careful control of reaction conditions and sequence.

Optimization Strategy: Use orthogonal protecting groups or leverage inherent reactivity differences between N-1 and C-3 positions.

Ring Strain Considerations

The inherent strain of the four-membered azetidine ring (approximately 25 kcal/mol) can affect both stability and reactivity during synthesis.

Optimization Strategy: Carefully control reaction temperatures and times to minimize ring-opening side reactions. Consider using milder conditions for late-stage transformations.

Purification Challenges

Separating closely related sulfonylated intermediates may prove challenging.

Optimization Strategy: Develop specific chromatographic conditions using different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider recrystallization techniques for final purification.

Chemical Reactions Analysis

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Enzymatic Activity

One of the most notable applications of this compound is its role as an inhibitor of the 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This enzyme is crucial in the metabolism of glucocorticoids, converting inactive cortisone into active cortisol. Inhibitors of this enzyme are being researched for their potential in treating conditions like obesity, diabetes, and metabolic syndrome. The sulfonamide structure in 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine contributes to its efficacy as a selective inhibitor, offering a pathway for developing therapeutic agents targeting metabolic disorders .

2. Anticancer Properties

Research has indicated that compounds with azetidine structures can exhibit anticancer properties. The unique substitution pattern in this compound may enhance its interaction with cancer cell pathways, potentially leading to the development of novel anticancer drugs. Studies have shown that azetidines can induce apoptosis in cancer cells, making them a promising scaffold for drug development .

Agrochemical Applications

1. Pesticide Development

The compound's structural features suggest potential applications in agrochemistry, particularly as a pesticide or herbicide. The sulfonyl groups can enhance the bioactivity and selectivity of the compound against specific pests or weeds. Research into similar sulfonamide compounds has demonstrated their effectiveness in pest control, indicating that this compound could be explored for similar uses .

Synthetic Methodologies

1. Building Block for Synthesis

The compound serves as an important building block in organic synthesis due to its functional groups that allow for further chemical transformations. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating more complex molecules. Research has highlighted methods for synthesizing azetidines through palladium-catalyzed reactions, where this compound could be utilized as a precursor .

Case Study 1: Inhibition of 11β-HSD1

A study published in a patent outlined the synthesis and evaluation of various sulfonamide derivatives, including those similar to this compound, demonstrating their effectiveness as inhibitors of the 11β-HSD1 enzyme. The results indicated significant reductions in enzyme activity, suggesting potential therapeutic benefits for metabolic disorders .

Case Study 2: Anticancer Activity

Another research effort focused on synthesizing azetidine derivatives and evaluating their cytotoxic effects on various cancer cell lines. The findings revealed that certain modifications to the azetidine ring could enhance anticancer activity, paving the way for further exploration of compounds like this compound in oncology .

Mechanism of Action

The mechanism of action of 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their comparative features:

Key Comparisons:

Core Structure and Rigidity

- The azetidine derivatives (target compound, ) exhibit greater ring strain and conformational rigidity compared to five-membered heterocycles (e.g., pyrazole in ). This rigidity may enhance binding affinity in enzyme pockets but complicates synthetic accessibility .

- The pyrazole derivative benefits from aromatic stabilization, improving thermal stability but reducing directional hydrogen-bonding capacity compared to sulfonamide-containing azetidines .

Sulfonyl vs. Sulfanyl groups in contribute to redox activity and electrophilic reactivity, which may limit pharmaceutical utility due to metabolic instability .

Biological Activity

- The JAK inhibitor demonstrates the therapeutic relevance of azetidine sulfonamides in modulating kinase pathways. However, the cyclohexylsulfonyl group in the target compound may alter pharmacokinetics (e.g., lipophilicity, metabolic clearance) compared to the triazine substituent in .

- Patent compounds like highlight the industrial focus on azetidine sulfonamides for targeted therapies, though substituent choice (e.g., imidazo-pyrrolo-pyrazinyl vs. cyclohexyl) dictates specificity and potency .

Synthetic Complexity

- The target compound’s synthesis likely involves sulfonylation of azetidine precursors, akin to methods in , which employ silylation and alkylation steps. However, steric hindrance from the cyclohexyl group may necessitate optimized reaction conditions (e.g., low temperatures, bulky bases) .

Research Findings and Data

Hypothetical Physicochemical Properties (Predicted)

Crystallographic Insights (General)

- Sulfonamide-containing azetidines often form layered crystal structures stabilized by C–H···O and N–H···O interactions . The cyclohexyl group in the target compound may introduce steric packing challenges, reducing crystal symmetry compared to smaller substituents (e.g., methylcyclopropyl in ).

Biological Activity

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the field of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an azetidine ring, which is significant for its biological interactions. The structural formula can be represented as follows:

Where , , and correspond to the specific number of carbon, hydrogen, and sulfur atoms in the compound.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

- Anticancer Activity : Studies on azetidine derivatives have shown promising results in inhibiting the proliferation of cancer cell lines, particularly breast cancer (MCF-7) and others .

- Anti-inflammatory Effects : Compounds with sulfonamide groups are known for their anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Studies

A study investigated the effects of various azetidinone derivatives on human breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 15 | Apoptosis induction |

| 2 | SKBR3 | 20 | Cell cycle arrest |

Anti-inflammatory Studies

Research focusing on the anti-inflammatory properties of sulfonamide-containing compounds revealed that they can inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism through which these compounds could mitigate inflammation .

Case Studies

- Case Study on Breast Cancer Treatment :

- Anti-inflammatory Response :

Q & A

Q. What are the typical synthetic pathways for preparing 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine?

The synthesis involves sequential sulfonylation of the azetidine core. A common method starts with the reaction of 3-chloro-2-methylbenzenesulfonyl chloride and cyclohexanesulfonyl chloride with an azetidine precursor (e.g., 3-aminoazetidine) under basic conditions. Bases such as triethylamine or 1,8-diazabicycloundec-7-ene (DBU) are used to deprotonate the azetidine nitrogen, enabling nucleophilic attack on the sulfonyl chlorides. Reaction temperatures are typically maintained between 0–25°C to minimize side reactions. Purification is achieved via column chromatography or recrystallization, with yields ranging from 40–65% depending on stoichiometric precision .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

- NMR : - and -NMR identify proton environments and carbon frameworks, with sulfonyl groups causing deshielding (e.g., sulfonyl-attached carbons appear at ~55–65 ppm in -NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ ion for C₁₈H₂₃ClNO₄S₂).

- X-ray Crystallography : Resolves spatial arrangements, such as the dihedral angle between the two sulfonyl groups (~85–95°) .

Q. What are the key physicochemical properties relevant to experimental handling?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

- Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at –20°C under inert atmosphere.

- Melting Point : Observed range: 142–145°C (dependent on crystallinity) .

Advanced Research Questions

Q. How can contradictory data on biological activity be reconciled across studies?

Discrepancies in IC₅₀ values (e.g., antimicrobial assays vs. kinase inhibition) may arise from:

- Assay Conditions : Variations in pH, temperature, or solvent (DMSO concentrations >1% can denature proteins).

- Target Selectivity : Off-target interactions (e.g., with cytochrome P450 enzymes) may skew results.

- Sample Purity : HPLC purity thresholds (<95%) introduce confounding impurities. Methodological Solution : Standardize assays using validated protocols (e.g., NIH/NCATS guidelines) and confirm compound integrity via LC-MS pre- and post-assay .

Q. What computational strategies optimize the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) predict binding modes to targets like carbonic anhydrase IX. Key steps:

- Ligand Preparation : Assign partial charges (e.g., AM1-BCC method) and optimize geometry.

- Receptor Flexibility : Use induced-fit docking to account for binding-site conformational changes.

- Free Energy Calculations : MM-GBSA/PBSA quantify binding affinities. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical .

Q. How can reaction yields be improved in large-scale synthesis?

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency.

- Solvent Optimization : Replace dichloromethane with acetonitrile to reduce side-product formation.

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction time from 12h to 2h .

Data Contradiction Analysis

Q. Why do DFT-calculated dipole moments differ from experimental values?

Discrepancies arise from:

- Basis Set Limitations : Smaller basis sets (e.g., 6-31G*) underestimate electron density on sulfonyl groups.

- Solvent Effects : Gas-phase calculations ignore solvation (e.g., water dielectric reduces dipole by 15–20%). Resolution : Use hybrid functionals (e.g., B3LYP-D3BJ) with implicit solvent models (IEFPCM) for alignment with experimental data (±0.5 Debye) .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to minimize batch-to-batch variability.

- Biological Assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and validate via orthogonal assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.